MTH1 Enzyme Inhibition: A 16-Fold Difference in Potency Between Enantiomers
(S)-Crizotinib is a potent inhibitor of the MTH1 enzyme, whereas the clinically used (R)-enantiomer is essentially inactive. In a cell-free assay, (S)-crizotinib inhibited MTH1 with an IC50 of 72 nM, compared to an IC50 of 1375 nM for the (R)-enantiomer [1]. This represents a ~19-fold difference in potency. Isothermal titration calorimetry (ITC) studies confirmed this stereospecific binding, showing a 16-fold higher affinity (lower Kd) of (S)-crizotinib for MTH1 compared to (R)-crizotinib [2].
| Evidence Dimension | MTH1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 72 nM |
| Comparator Or Baseline | (R)-Crizotinib: 1375 nM |
| Quantified Difference | ~19-fold difference (72 nM vs 1375 nM) |
| Conditions | Cell-free assay; MTH1 catalytic activity |
Why This Matters
This demonstrates the absolute requirement for the (S)-enantiomer for any study aiming to inhibit MTH1, as the (R)-enantiomer would not produce a comparable biological effect.
- [1] Amerigo Scientific. (S)-Crizotinib (L002369729APE) Product Page. (Citing IC50 data for both enantiomers). View Source
- [2] Nature. (2014). Extended Data Figure 2: (S)-Crizotinib target specificity. (a, ITC data). View Source
